molecular formula C11H11FO B8170553 4-Ethynyl-1-fluoro-2-isopropoxybenzene

4-Ethynyl-1-fluoro-2-isopropoxybenzene

Cat. No.: B8170553
M. Wt: 178.20 g/mol
InChI Key: YOUYFRJLOYJTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethynyl-1-fluoro-2-isopropoxybenzene is an aromatic compound with the molecular formula C11H11FO and a molecular weight of 178.20 g/mol. This compound is characterized by the presence of an ethynyl group, a fluorine atom, and an isopropoxy group attached to a benzene ring. It is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-fluoro-2-isopropoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-isopropoxybenzene.

    Ethynylation: The introduction of the ethynyl group can be achieved through a Sonogashira coupling reaction. This reaction involves the coupling of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and requires a base such as triethylamine. The reaction temperature is usually maintained between 50-80°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-fluoro-2-isopropoxybenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine or chlorine) for halogenation.

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

    Nitration: this compound can form 4-ethynyl-1-fluoro-2-isopropoxy-3-nitrobenzene.

    Halogenation: Halogenation can yield compounds like 4-ethynyl-1-fluoro-2-isopropoxy-3-bromobenzene.

Scientific Research Applications

4-Ethynyl-1-fluoro-2-isopropoxybenzene is primarily used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of new materials with specific electronic or optical properties.

    Pharmaceutical Research: Researchers explore its potential as a building block for drug development.

    Biological Studies: It is used in studies to understand the interactions of aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-fluoro-2-isopropoxybenzene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The ethynyl group can participate in π-π interactions, while the fluorine atom can form hydrogen bonds or dipole-dipole interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-Ethynyl-2-fluoro-1-isopropoxybenzene: This compound is structurally similar but differs in the position of the ethynyl and fluorine groups.

    4-Ethynyl-1-fluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    4-Ethynyl-1-chloro-2-isopropoxybenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

4-Ethynyl-1-fluoro-2-isopropoxybenzene is unique due to the specific combination of functional groups attached to the benzene ring. The presence of the ethynyl group provides reactivity for further chemical modifications, while the fluorine atom and isopropoxy group contribute to its distinct chemical and physical properties.

Properties

IUPAC Name

4-ethynyl-1-fluoro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c1-4-9-5-6-10(12)11(7-9)13-8(2)3/h1,5-8H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUYFRJLOYJTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C#C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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